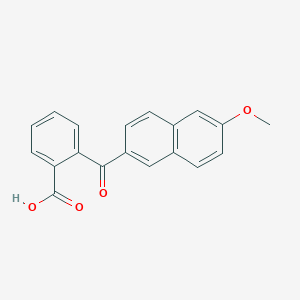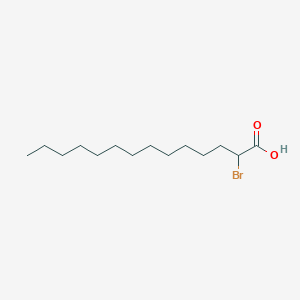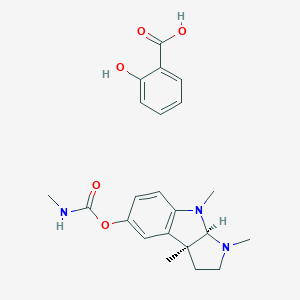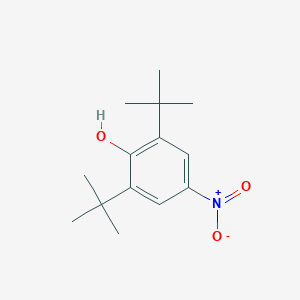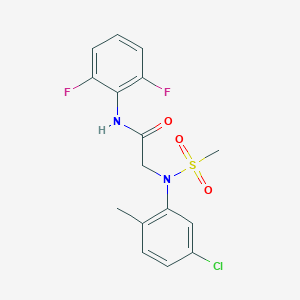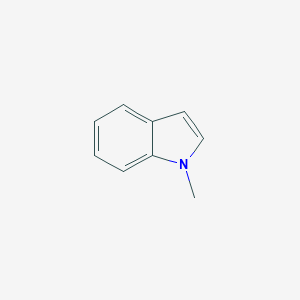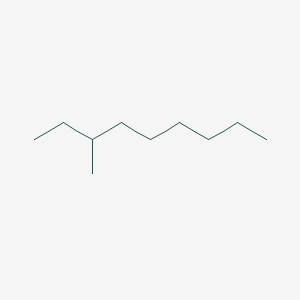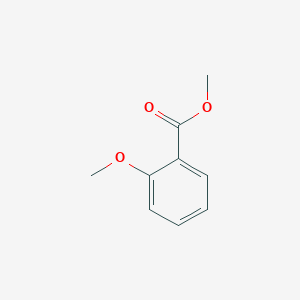
5-Metoxi-1-indanona
Descripción general
Descripción
5-Methoxy-1-indanone (5-MeO-IN) is an organic compound belonging to the indanone family. It is a white crystalline solid that is soluble in most organic solvents. 5-MeO-IN is a psychoactive substance with a wide range of applications in scientific research. It is used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Investigación de Propiedades Energéticas
5-Metoxi-1-indanona se ha utilizado en el estudio de las propiedades energéticas de varios derivados de indanona . Esta investigación implicó el uso de técnicas calorimétricas y enfoques computacionales para determinar las entalpías de combustión y sublimación/vaporización . Se encontró que la presencia de un grupo metoxi contribuye a una disminución de la entalpía de formación en fase gaseosa .
Reactivo Bioquímico
This compound es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida .
Inhibición del Crecimiento del Cáncer de Mama Negativo para el Receptor de Estrógenos
La investigación ha postulado que los compuestos cíclicos sustituidos con metoxi, incluido this compound, podrían inhibir el crecimiento del cáncer de mama negativo para el receptor de estrógenos (ER) in vitro .
Producción de Biocombustibles Avanzados
La investigación científica y la industria química han desarrollado un gran interés en la producción de biocombustibles avanzados a través de la mejora del bioaceite de pirólisis . This compound, siendo un compuesto sustituido con metoxi, podría potencialmente desempeñar un papel en este proceso .
Estudio de Propiedades Termodinámicas
El estudio de this compound también involucra el análisis de sus propiedades termodinámicas . Esto incluye el cálculo de las entalpías molares estándar de formación en la fase gaseosa
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Methoxy-1-indanone are not detailed in the search results, it’s worth noting that 5-methoxy-1-indanone-3-acetic acid derivatives are potent inhibitors of chymotrypsin-like activity of the 20S proteasome . This suggests potential future research directions in the field of proteasome inhibition.
Mecanismo De Acción
Target of Action
5-Methoxy-1-indanone is a biochemical reagent . It has been postulated that methoxy-substituted cyclic compounds like 5-Methoxy-1-indanone could inhibit estrogen receptor (ER) negative breast cancer growth in vitro . Additionally, derivatives of 5-Methoxy-1-indanone-3-acetic acid are potent inhibitors of chymotrypsin-like activity of the 20S proteasome .
Mode of Action
In the case of estrogen receptor negative breast cancer cells, this interaction could result in the inhibition of cell growth .
Biochemical Pathways
Given its potential role as an inhibitor of the 20s proteasome, it may affect protein degradation pathways within the cell
Result of Action
It has been suggested that it may have cytotoxic potential . This could result in the inhibition of cell growth, particularly in estrogen receptor negative breast cancer cells .
Análisis Bioquímico
Biochemical Properties
5-Methoxy-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its cytotoxic potential, which suggests interactions with cellular components that regulate cell viability . The exact nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 5-Methoxy-1-indanone on cells are profound. It has been shown to induce apoptosis and modulate the cell cycle in certain cancer cell lines, such as estrogen receptor-negative breast cancer cells . This indicates that 5-Methoxy-1-indanone can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability.
Molecular Mechanism
At the molecular level, 5-Methoxy-1-indanone exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in apoptosis pathways can trigger cell death in cancer cells . Additionally, changes in gene expression resulting from these interactions further elucidate its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Methoxy-1-indanone over time are crucial for its effectiveness in laboratory settings. It has been observed that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form . Long-term effects on cellular function have been noted, particularly in in vitro studies where prolonged exposure leads to sustained cytotoxic effects.
Dosage Effects in Animal Models
In animal models, the effects of 5-Methoxy-1-indanone vary with dosage. Lower doses may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Understanding the threshold levels and toxic doses is essential for its safe application in research.
Metabolic Pathways
5-Methoxy-1-indanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Methoxy-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
5-Methoxy-1-indanone is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPRWBRNMPANKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199118 | |
| Record name | 5-Methoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5111-70-6 | |
| Record name | 5-Methoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5111-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



